Tasimelteon ([1R‐trans]‐N‐[(2‐[2,3‐dihydro‐4‐benzofuranyl] cyclopropyl) methyl] propanamide) ([2], []) is a synthetic analog of the naturally occurring hormone melatonin ([29]). It functions as a circadian regulator by selectively binding to and activating melatonin MT1 and MT2 receptors ([3], [], [], [], []), displaying a higher affinity for the MT2 receptor ([9]). While chemically similar to melatonin, Tasimelteon exhibits a longer half-life in the circulation ([32]).
Tasimelteon is derived from the natural hormone melatonin but has been modified to enhance its pharmacological properties. It was approved by the U.S. Food and Drug Administration in January 2014 under the brand name Hetlioz. The compound's structure is characterized by its ability to mimic melatonin's action in the body, promoting sleep and regulating circadian rhythms.
One method reported in a patent includes using sodium thiosulfate and organic solvents to facilitate these reactions, emphasizing the importance of reaction conditions such as temperature and pressure for optimal yields .
Tasimelteon has the molecular formula . Its molecular structure features:
The crystal structure analysis shows two forms of tasimelteon: anhydrous and hemihydrate. The anhydrous form crystallizes in a monoclinic space group, while the hemihydrate form exhibits a tetragonal structure . Detailed crystallographic studies have revealed short intermolecular interactions that stabilize these forms.
Tasimelteon participates in various chemical reactions during its synthesis:
Each reaction step requires careful control of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Tasimelteon's mechanism of action primarily involves agonistic activity at the MT1 and MT2 melatonin receptors. Upon binding to these receptors:
This dual action not only facilitates sleep induction but also helps realign disrupted circadian rhythms, particularly beneficial for individuals with non-24-hour sleep-wake disorder .
Tasimelteon's primary application is in treating non-24-hour sleep-wake disorder, particularly among blind individuals who do not receive light cues necessary for regulating their internal clocks. Research continues into its potential applications beyond this indication, including:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6